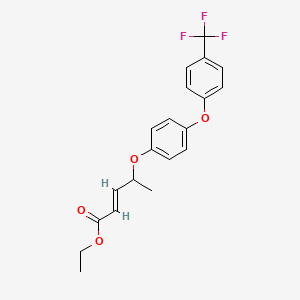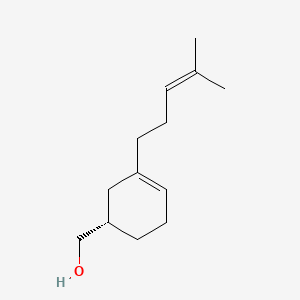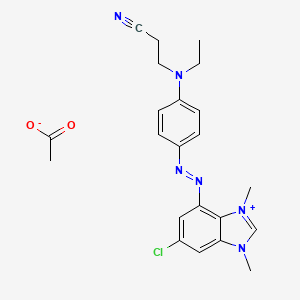
2,2',3,5,6-Pentabromodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of various materials, making them valuable in a wide range of industrial applications. due to their persistence and potential toxicity, their use has been subject to regulatory scrutiny .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,2’,3,5,6-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,5,6-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms .
Common Reagents and Conditions: Common reagents for these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce hydroxylated derivatives, while reaction with amines can yield aminated products .
Aplicaciones Científicas De Investigación
2,2’,3,5,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of 2,2’,3,5,6-Pentabromodiphenyl ether involves its interaction with biological molecules, particularly proteins and enzymes. It can bind to hormone receptors, disrupting normal hormonal functions and leading to endocrine disruption. Additionally, it can interfere with cellular signaling pathways, affecting various physiological processes .
Comparación Con Compuestos Similares
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Comparison: 2,2’,3,5,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its reactivity and biological effects. Compared to other PBDEs, it may exhibit different toxicological profiles and environmental persistence .
Propiedades
Número CAS |
446254-60-0 |
|---|---|
Fórmula molecular |
C12H5Br5O |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-(2-bromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-9(6)18-12-10(16)7(14)5-8(15)11(12)17/h1-5H |
Clave InChI |
BRTPVPJQMWLDNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


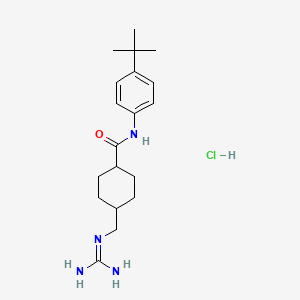


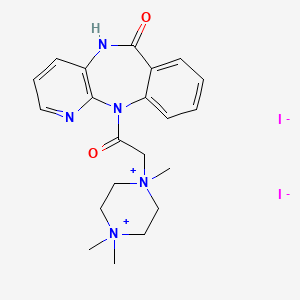
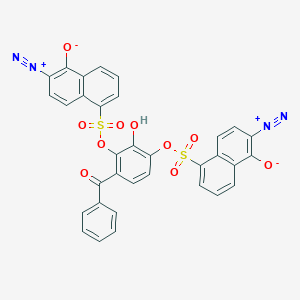


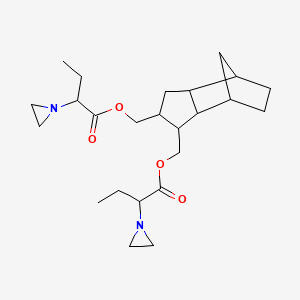
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
